4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
Description
Synthesis Analysis
The synthesis of sulfonamide compounds involves various chemical reactions, aiming to create substances with specific molecular structures. For example, the synthesis and characterization of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrate the intricate methods used to create these compounds, involving X-ray crystallography to determine the structure (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical to their chemical behavior and interactions. Studies involving Density Functional Theory (DFT) calculations, such as those on 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, help in understanding the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, providing insights into the compound's molecular geometry and electronic properties (Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, and related compounds, are significant for their applications. Research on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors highlights the potential of these compounds in biochemical contexts, showing how their chemical structure can influence their inhibitory activity (Röver et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for the practical application of these compounds. X-ray crystallography provides detailed information about the crystal structure, which helps in understanding the physical properties and potential applications of these compounds (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and chemical transformations, are key to utilizing these compounds in various scientific and industrial processes. The study on 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide, for example, details the synthesis process and confirms the structure through spectral analysis, shedding light on the compound's chemical characteristics (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6,12H,7H2,1-2H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOTXJBKDRWYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453911 | |
Record name | 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide | |
CAS RN |
374067-96-6 | |
Record name | 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374067-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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